Azd-peg2-acid

CAS No.:

Cat. No.: VC16481396

Molecular Formula: C20H26N2O7

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26N2O7 |

|---|---|

| Molecular Weight | 406.4 g/mol |

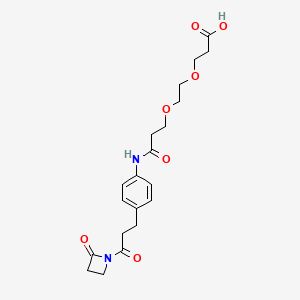

| IUPAC Name | 3-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]propanoic acid |

| Standard InChI | InChI=1S/C20H26N2O7/c23-17(8-11-28-13-14-29-12-9-20(26)27)21-16-4-1-15(2-5-16)3-6-18(24)22-10-7-19(22)25/h1-2,4-5H,3,6-14H2,(H,21,23)(H,26,27) |

| Standard InChI Key | ISVXAOFJPGUMDS-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)O |

Introduction

Chemical and Structural Properties

Azd-PEG2-acid belongs to the class of heterobifunctional PEG derivatives, characterized by distinct reactive groups at either end of a PEG spacer. The compound’s IUPAC name, 3-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]propanoic acid, reflects its intricate structure. Key identifiers include:

-

Canonical SMILES:

-

InChIKey:

-

PubChem CID: 77078271

The PEG2 spacer (two ethylene glycol units) balances hydrophilicity and molecular bulk, optimizing solubility without excessive steric hindrance. The azide () and carboxylic acid () groups enable orthogonal reactivity, allowing sequential conjugation strategies.

Mechanism of Action in Bioconjugation

Click Chemistry and Azide Reactivity

The azide group in Azd-PEG2-acid participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages with alkynes, bicyclononyne (BCN), or dibenzocyclooctyne (DBCO). This reaction is bioorthogonal, proceeding efficiently under physiological conditions without interfering with biological systems. For example, conjugating a DBCO-modified antibody to Azd-PEG2-acid’s azide enables site-specific labeling for imaging or therapeutic payload delivery.

Carboxylic Acid Coupling

The terminal carboxylic acid reacts with primary amines (e.g., lysine residues in proteins) via carbodiimide-mediated coupling, forming amide bonds. This reaction is widely used to immobilize biomolecules on surfaces or nanoparticles. For instance, Azd-PEG2-acid-functionalized magnetic beads can capture amine-containing biomarkers for diagnostic assays.

Applications in Drug Delivery and Therapeutics

Enhancing Pharmacokinetics

PEGylation—the attachment of PEG chains—prolongs the circulation half-life of therapeutics by reducing renal clearance and immunogenicity. Azd-PEG2-acid’s hydrophilic PEG2 spacer shields conjugated drugs (e.g., peptides or small molecules) from proteolytic degradation while maintaining bioactivity. In one preclinical study, PEGylated interleukin-2 retained 80% of its receptor-binding affinity while exhibiting a 5-fold increase in serum half-life compared to the native protein.

Targeted Delivery Systems

Azd-PEG2-acid enables the modular assembly of ligand-drug conjugates. For example, attaching a tumor-targeting peptide (via carboxylic acid) and a chemotherapeutic agent (via azide) creates a dual-functionalized construct. Such systems enhance tumor accumulation while minimizing off-target toxicity.

Comparative Analysis with Analogous PEG Linkers

The table below contrasts Azd-PEG2-acid with structurally similar compounds, highlighting functional distinctions:

| Compound | Functional Groups | PEG Length | Key Feature |

|---|---|---|---|

| Azd-PEG2-acid | Azide, carboxylic acid | 2 units | Optimal balance of solubility and reactivity |

| Azido-PEG2-PFP ester | Azide, PFP ester | 2 units | Enhanced stability for esterification |

| AZD-PEG5-PFP | Azide, PFP ester | 5 units | Greater hydrophilicity for larger biomolecules |

| Azido-PEG2-Acid | Azide, carboxylic acid | 2 units | Similar to Azd-PEG2-acid but lower azide reactivity |

Azd-PEG2-acid’s uniqueness lies in its dual functionality and intermediate PEG length, which avoids the solubility challenges of shorter spacers and the steric issues of longer chains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume